molecular formula C10H7NO4S B1608245 methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate CAS No. 465514-23-2

methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate

Cat. No.: B1608245
CAS No.: 465514-23-2
M. Wt: 237.23 g/mol
InChI Key: HPNPTFJOBHCYCJ-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C10H7NO4S and a molecular weight of 237.23 g/mol . This compound is characterized by the presence of a thiophene ring fused with a pyrrole ring, which is further substituted with a methyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it useful in the study of enzyme kinetics and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate is unique due to the presence of both a thiophene ring and a pyrrole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of heterocyclic compounds and in the study of structure-activity relationships .

Properties

IUPAC Name

methyl 3-(2,5-dioxopyrrol-1-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c1-15-10(14)9-6(4-5-16-9)11-7(12)2-3-8(11)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNPTFJOBHCYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380563
Record name Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-23-2
Record name Methyl 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465514-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate
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methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate
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methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate
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methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate
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methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate

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